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Abstract

Deutarserine (CTP-692), a deuterated form of D-serine, was developed as a potential
adjunctive therapy for schizophrenia. The scientific rationale for its development was centered
on the well-established role of the N-methyl-D-aspartate (NMDA) receptor in the
pathophysiology of schizophrenia and the function of D-serine as a crucial co-agonist at this
receptor. Deuteration of D-serine was intended to improve its pharmacokinetic and safety
profile, thereby offering a potentially more effective and safer therapeutic option. This technical
guide provides a comprehensive overview of deutarserine, its intended mechanism of action
on glutamatergic pathways, and a summary of its preclinical and clinical development. While
the clinical development of deutarserine for schizophrenia was ultimately discontinued due to
a lack of efficacy in a Phase 2 trial, the data gathered provides valuable insights into the
complexities of targeting the glutamatergic system in this disorder.

Introduction: The Glutamatergic Hypothesis of
Schizophrenia and the Role of D-Serine

The glutamatergic hypothesis of schizophrenia posits that a dysfunction in the glutamatergic
system, particularly at the NMDA receptor, contributes significantly to the symptoms of the
disorder.[1] The NMDA receptor, a key player in synaptic plasticity, learning, and memory,
requires the binding of both glutamate and a co-agonist, such as D-serine or glycine, for its
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activation.[2] Post-mortem studies and clinical observations have suggested that individuals
with schizophrenia may have reduced levels of D-serine, leading to hypo-functional NMDA
receptors.[1]

D-serine, therefore, emerged as a promising therapeutic target. However, its clinical utility has
been hampered by concerns about its pharmacokinetic variability and potential for renal toxicity
at higher doses.[1]

Deutarserine (CTP-692): A Deuterated D-Serine
Analog

Deutarserine was designed to overcome the limitations of D-serine by strategically replacing
hydrogen atoms with deuterium. This modification was intended to alter the metabolic fate of

the molecule, leading to a more favorable pharmacokinetic and safety profile without affecting
its pharmacodynamic activity at the NMDA receptor.[3] The primary goals of deuteration were
to:

¢ Increase systemic exposure and half-life: By slowing down the rate of metabolism,
deuteration was expected to lead to higher and more sustained plasma concentrations of the
active compound.

» Improve the safety profile: Specifically, it was hypothesized that deuteration would reduce the
potential for renal toxicity associated with D-serine.[3]

Preclinical Evidence of Glutamatergic Pathway
Engagement

Preclinical studies with deutarserine provided initial support for its proposed mechanism of
action and improved properties over D-serine.

In Vitro NMDA Receptor Activation

o Objective: To confirm that deuteration did not negatively impact the ability of deutarserine to
act as a co-agonist at the NMDA receptor.
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» Methodology: In vitro assays were conducted to measure the functional activation of the
NMDA receptor in the presence of glutamate. Specific details of the assay protocol, such as
the cell line used and the method of measuring receptor activation, have not been publicly
disclosed in detail.

e Results: Preclinical evaluations demonstrated that deutarserine had a similar functional
activation of the NMDA receptor compared to D-serine. This finding was crucial as it
indicated that the deuterated compound retained the desired pharmacodynamic effect.

In Vivo Pharmacokinetics and Safety

o Objective: To compare the pharmacokinetic profile and renal safety of deutarserine and D-
serine in animal models.

» Methodology: Animal studies were performed to assess plasma concentrations and markers
of kidney function following administration of both compounds. While specific details of the
animal models and dosing regimens are not fully available, key markers such as serum
creatinine and blood urea nitrogen (BUN) were monitored.

o Results:

o Pharmacokinetics: Deutarserine exhibited increased exposure and a longer half-life
compared to D-serine at equivalent doses.

o Safety: In animal models, deutarserine did not cause the undesirable changes in markers
of kidney function that were observed with D-serine.

Table 1: Summary of Preclinical Findings for Deutarserine (CTP-692)
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Parameter

Finding Reference

NMDA Receptor Activation

Similar functional activation

compared to D-serine.

Pharmacokinetics

Increased exposure and longer

half-life compared to D-serine.

Renal Safety

Did not cause undesirable
changes in kidney function
markers observed with D-

serine.

Clinical Development: Phase 1 and Phase 2 Studies

The promising preclinical data led to the initiation of a clinical development program for

deutarserine as an adjunctive treatment for schizophrenia.

Phase 1 Studies in Healthy Volunteers

» Objective: To assess the safety, tolerability, and pharmacokinetics of deutarserine in healthy

individuals.

o Methodology: Single- and multiple-ascending dose trials were conducted. A crossover study

directly comparing the pharmacokinetics of deutarserine and D-serine was also performed.

o Results:

o Deutarserine was found to be safe and well-tolerated in healthy volunteers.[4]

o Pharmacokinetic analysis confirmed that deutarserine had increased plasma exposure

compared to D-serine.[4]

o Importantly, no signs of renal impairment were observed based on key blood and urine

markers.[4]

Phase 2 Clinical Trial (NCT04158687)
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o Objective: To evaluate the efficacy and safety of deutarserine as an adjunctive treatment in
adults with schizophrenia.

o Study Design: A Phase 2, multicenter, randomized, double-blind, placebo-controlled trial.[5]

o Participants: 325 adults with schizophrenia who were on a stable dose of a standard
antipsychotic medication.[1]

e [ntervention: Patients were randomized to receive one of three doses of deutarserine or
placebo once daily for 12 weeks.[1]

e Primary Endpoint: The primary outcome measure was the change from baseline in the
Positive and Negative Syndrome Scale (PANSS) total score at week 12.[1]

e Results: The Phase 2 trial did not meet its primary endpoint. Deutarserine did not
demonstrate a statistically significant improvement in the PANSS total score compared to
placebo at any of the doses tested.[1][6] Furthermore, the trial also failed to meet its
secondary endpoints.[6] Following these results, the development of deutarserine for
schizophrenia was discontinued.[6]

Table 2: Overview of the Deutarserine Phase 2 Clinical Trial (NCT04158687)
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Parameter Description Reference
Clinical Trial Identifier NCT04158687 [5]
Phase 2 [5]
indication Adjunctive treatment for 5]

schizophrenia

Number of Participants

325 [1]

Design

Randomized, double-blind,

[5]

placebo-controlled

Primary Endpoint

Change from baseline in

1
PANSS total score at 12 weeks ]

Outcome

Did not meet primary or

[1](6]

secondary endpoints
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Caption: Intended mechanism of deutarserine at the NMDA receptor.
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Caption: Preclinical evaluation workflow for deutarserine.

Logical Flow of Deutarserine's Clinical Development
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Caption: Clinical development pathway of deutarserine.

Discussion and Conclusion

The development of deutarserine represents a scientifically rational approach to targeting the
glutamatergic system in schizophrenia. The preclinical data supported the hypothesis that
deuteration could improve the pharmacokinetic and safety profile of D-serine without
compromising its ability to act as a co-agonist at the NMDA receptor. The Phase 1 studies
further validated the safety and pharmacokinetic advantages of deutarserine in humans.

However, the failure of the Phase 2 trial to demonstrate efficacy highlights the significant
challenges in translating preclinical findings into clinical benefit, particularly in a complex and
heterogeneous disorder like schizophrenia. Several factors could have contributed to this

outcome:
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o The complexity of glutamatergic dysregulation: The role of NMDA receptor hypofunction in
schizophrenia may be more nuanced than simply a deficiency of D-serine. Other factors,
such as receptor density, subunit composition, and downstream signaling pathways, may
also be critically involved.

o Patient heterogeneity: The patient population in the Phase 2 trial may have been
heterogeneous with respect to the underlying pathophysiology of their illness. It is possible
that a subset of patients with a more pronounced D-serine deficit might have responded to
treatment.

 Limitations of the primary endpoint: The PANSS is a broad measure of symptomatology in
schizophrenia. It is conceivable that deutarserine may have had more subtle effects on
specific cognitive domains or other biomarkers related to glutamatergic function that were
not captured by the primary endpoint.

In conclusion, while deutarserine did not prove to be an effective adjunctive treatment for
schizophrenia, its development program provides valuable data for the scientific community.
The findings underscore the importance of robust preclinical models that can more accurately
predict clinical efficacy and the need for patient stratification strategies in clinical trials targeting
specific neurobiological pathways. Future research in this area may benefit from exploring
more targeted approaches to modulating NMDA receptor function and utilizing biomarkers to
identify patient populations most likely to respond to glutamatergic agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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